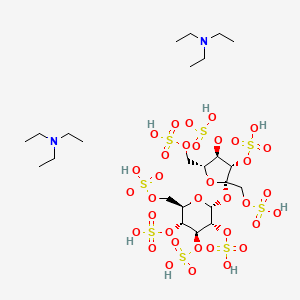
2-amino(113C)ethanol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino(113C)ethanol;hydrochloride, also known as ethanolamine hydrochloride, is a chemical compound with the molecular formula C2H8ClNO. It is a colorless, viscous liquid with an ammonia-like odor. This compound is widely used in various scientific and industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Amino(113C)ethanol;hydrochloride can be synthesized through the reaction of ethylene oxide with ammonia, followed by the addition of hydrochloric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where ethylene oxide and ammonia are reacted in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt. This method ensures efficient production and high-quality output .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino(113C)ethanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions typically occur under controlled temperature and pressure conditions to ensure desired product formation .
Major Products Formed
The major products formed from these reactions include various amines, aldehydes, and substituted ethanolamine derivatives. These products have significant applications in different fields .
Applications De Recherche Scientifique
2-Amino(113C)ethanol;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is involved in the synthesis of phospholipids, which are essential components of cell membranes.
Medicine: It is used in the formulation of pharmaceuticals and as a precursor for the synthesis of various drugs.
Industry: It is used in the production of surfactants, emulsifiers, and corrosion inhibitors
Mécanisme D'action
The mechanism of action of 2-amino(113C)ethanol;hydrochloride involves its interaction with various molecular targets and pathways. In biological systems, it acts as a precursor for the synthesis of phosphatidylethanolamine, a key component of cell membranes. It also plays a role in the removal of carbon dioxide and hydrogen sulfide from natural gas and other gases .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-amino(113C)ethanol;hydrochloride include:
- N-Methylethanolamine
- Diethanolamine
- Triethanolamine
Comparison
Compared to these similar compounds, this compound is unique due to its bifunctional nature, containing both a primary amine and a primary alcohol. This dual functionality allows it to participate in a wide range of chemical reactions, making it highly versatile in various applications .
Propriétés
Formule moléculaire |
C2H8ClNO |
|---|---|
Poids moléculaire |
98.54 g/mol |
Nom IUPAC |
2-amino(113C)ethanol;hydrochloride |
InChI |
InChI=1S/C2H7NO.ClH/c3-1-2-4;/h4H,1-3H2;1H/i2+1; |
Clé InChI |
PMUNIMVZCACZBB-CGOMOMTCSA-N |
SMILES isomérique |
C([13CH2]O)N.Cl |
SMILES canonique |
C(CO)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(NZ)-N-[(2E)-2-(furan-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ylidene]hydroxylamine](/img/structure/B14079997.png)
![Benzonitrile, 4-[(1E)-2-(4-methylphenyl)ethenyl]-](/img/structure/B14080000.png)

![tert-Butyl (3S)-3-{[(4-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B14080015.png)
![4-Amino-1-[3-(fluoromethylidene)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrate](/img/structure/B14080030.png)


![1-(2-Fluorophenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080046.png)
![6-Methyl-2-[4-(2-phenylethenyl)phenyl]-1-benzothiophene](/img/structure/B14080049.png)

